3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple rings, including a pyrazole ring, a triazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the triazole ring can be synthesized through the reaction of hydrazine derivatives with nitriles, followed by cyclization . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones . The final step involves the coupling of these ring systems with the chlorophenyl and carboxamide groups under specific reaction conditions, such as the use of catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]quinoxalin-3-ylmethyl)-1H-pyrazole-5-carboxamide: Similar structure with a quinoxaline ring instead of a pyridine ring.
3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl)-1H-pyrazole-5-carboxamide: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
The uniqueness of 3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide lies in its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15ClN6O |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15ClN6O/c1-24-15(10-14(23-24)12-6-2-3-7-13(12)19)18(26)20-11-17-22-21-16-8-4-5-9-25(16)17/h2-10H,11H2,1H3,(H,20,26) |
InChI Key |
IIHDHOKETBVFMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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